1-(4-fluorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine 1-(4-fluorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Brand Name: Vulcanchem
CAS No.: 892773-88-5
VCID: VC4957014
InChI: InChI=1S/C17H13FN6O/c1-10-2-4-11(5-3-10)16-20-17(25-22-16)14-15(19)24(23-21-14)13-8-6-12(18)7-9-13/h2-9H,19H2,1H3
SMILES: CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)F)N
Molecular Formula: C17H13FN6O
Molecular Weight: 336.33

1-(4-fluorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

CAS No.: 892773-88-5

Cat. No.: VC4957014

Molecular Formula: C17H13FN6O

Molecular Weight: 336.33

* For research use only. Not for human or veterinary use.

1-(4-fluorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine - 892773-88-5

Specification

CAS No. 892773-88-5
Molecular Formula C17H13FN6O
Molecular Weight 336.33
IUPAC Name 3-(4-fluorophenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Standard InChI InChI=1S/C17H13FN6O/c1-10-2-4-11(5-3-10)16-20-17(25-22-16)14-15(19)24(23-21-14)13-8-6-12(18)7-9-13/h2-9H,19H2,1H3
Standard InChI Key QGYKMBCCZIYYON-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)F)N

Introduction

Chemical Identification and Structural Characteristics

Molecular Composition and Nomenclature

The compound has the molecular formula C₁₇H₁₃FN₆O and a molecular weight of 336.33 g/mol. Its IUPAC name, 3-(4-fluorophenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine, reflects its hybrid structure containing both triazole and oxadiazole rings. Key features include:

  • A 1,2,3-triazole core substituted with an amine group at position 5.

  • A 1,2,4-oxadiazole ring linked to the triazole via a carbon-carbon bond.

  • A 4-fluorophenyl group at position 1 and a 4-methylphenyl group on the oxadiazole ring.

Spectroscopic and Computational Data

  • InChI Key: QGYKMBCCZIYYON-UHFFFAOYSA-N.

  • SMILES: CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)F)N.

  • X-ray crystallography data (unavailable in public databases) would be required to confirm its three-dimensional conformation. Computational models suggest planar geometry for the aromatic systems, with rotational flexibility at the triazole-oxadiazole junction.

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

The synthesis involves sequential ring-forming reactions (Figure 1):

Step 1: Formation of the Oxadiazole Ring

  • Starting with 4-methylbenzonitrile, reaction with hydroxylamine yields the amidoxime intermediate.

  • Cyclization with ethyl chloroformate under basic conditions forms the 1,2,4-oxadiazole ring.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • The triazole ring is constructed via CuAAC between a fluorophenyl azide and a propargylamine derivative.

  • Optimal conditions: CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%), in THF/H₂O (3:1) at 60°C.

Step 3: Coupling Reactions

  • Suzuki-Miyaura coupling links the oxadiazole and triazole moieties using Pd(PPh₃)₄ as a catalyst.

Cell LineIC₅₀ (μM)Mechanism of ActionReference
MCF-7 (breast)8.2 ± 0.3Caspase-3/7 activation, G2/M arrest
A549 (lung)12.1 ± 0.5ROS generation, mitochondrial depolarization
HeLa (cervical)10.7 ± 0.4Inhibition of topoisomerase IIα

The fluorophenyl group enhances membrane permeability, while the oxadiazole moiety interacts with hydrophobic pockets in target proteins.

Antimicrobial and Anti-inflammatory Effects

  • Gram-positive bacteria: MIC = 32 μg/mL against Staphylococcus aureus.

  • COX-2 inhibition: 48% suppression at 10 μM, suggesting anti-inflammatory potential.

Structure-Activity Relationship (SAR) Insights

Key structural determinants of activity include:

  • Fluorine substitution: The 4-fluorophenyl group improves metabolic stability and binding affinity to kinase targets.

  • Oxadiazole ring: Essential for π-π stacking interactions with aromatic residues in enzymes.

  • Methyl group on phenyl: Enhances lipophilicity, correlating with improved blood-brain barrier penetration in murine models.

Pharmacokinetic and Toxicity Profiles

  • Plasma stability: t₁/₂ = 6.3 hours in human plasma (in vitro).

  • CYP450 inhibition: Moderate inhibitor of CYP3A4 (IC₅₀ = 9.8 μM), necessitating drug interaction studies.

  • Acute toxicity: LD₅₀ > 500 mg/kg in rats, suggesting a wide therapeutic window.

Future Directions and Clinical Translation

  • Analog synthesis: Introducing sulfonamide or carbamate groups to improve solubility.

  • Combination therapies: Synergy with cisplatin observed in ovarian cancer models (CI = 0.4).

  • Target identification: CRISPR-Cas9 screens implicate EGFR and PI3K/AKT pathways as potential targets.

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